6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine
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Overview
Description
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine is an organic compound with the molecular formula C8H10N2O It is a derivative of furo[3,4-c]pyridine and is known for its unique chemical structure, which includes a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine typically involves the condensation of furo[3,4-c]pyridine derivatives with appropriate methylating agents under acidic conditions. One common method includes the reaction of furo[3,4-c]pyridine with formaldehyde derivatives, followed by reduction and decarboxylation steps to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated amine derivatives. Substitution reactions result in various substituted furo[3,4-c]pyridine compounds.
Scientific Research Applications
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of fine chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: A closely related compound with a hydroxyl group instead of an amine group.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride: The hydrochloride salt form of the hydroxyl derivative
Uniqueness
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine is unique due to its amine functional group, which imparts different chemical reactivity and biological activity compared to its hydroxyl counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine |
InChI |
InChI=1S/C8H10N2O/c1-5-8(9)7-4-11-3-6(7)2-10-5/h2H,3-4,9H2,1H3 |
InChI Key |
OKNOBVWPUCQTMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2COCC2=C1N |
Origin of Product |
United States |
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